N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, an isobutyramido group, and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Isobutyramido Group: This step involves the acylation of the benzofuran derivative with isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Dimethoxyphenyl Group: The final step includes the coupling of the dimethoxyphenyl moiety to the benzofuran core, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or dimethoxyphenyl rings, introducing new functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the benzofuran core and isobutyramido group.
N-(3,4-Dimethoxyphenyl)acetamide: Another related compound with a different acyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is unique due to its combination of a benzofuran core, isobutyramido group, and dimethoxyphenyl moiety, which confer distinct chemical and biological properties not found in simpler analogues.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(2)20(24)23-18-14-7-5-6-8-15(14)28-19(18)21(25)22-13-9-10-16(26-3)17(11-13)27-4/h5-12H,1-4H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNQAICBDZRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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